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Compound of Interest

Compound Name: A-803467

Cat. No.: B1662427 Get Quote

A-803467 is a highly potent and selective small molecule inhibitor of the voltage-gated sodium

channel Nav1.8.[1][2][3] This channel is predominantly expressed in the peripheral nervous

system, specifically in the small-diameter sensory neurons of the dorsal root ganglion (DRG),

which are critical for pain signaling. Due to its targeted action, A-803467 serves as a crucial

pharmacological tool for investigating nociceptive pathways and represents a promising

candidate for the development of novel analgesics for neuropathic and inflammatory pain.[1][2]

[4][5] This guide provides an in-depth examination of its core mechanism of action, supported

by quantitative data, experimental methodologies, and pathway visualizations.

Core Mechanism: Selective Pore Blockade of Nav1.8
The primary mechanism of action of A-803467 is the direct blockade of the Nav1.8 sodium

channel.[1][6] Activation of Nav1.8 channels leads to an influx of sodium ions, which is a key

step in the generation and propagation of action potentials in nociceptive neurons.[1][4] By

inhibiting this channel, A-803467 effectively suppresses neuronal excitability.

Structural Basis of Inhibition: Recent cryo-electron microscopy (cryo-EM) studies have

elucidated the structural basis for A-803467's interaction with the Nav1.8 channel. The

molecule binds within the central cavity of the channel's pore domain, physically obstructing the

pathway for sodium ion permeation.[7] The dimethoxybenzene group of A-803467 inserts into a

fenestration formed by repeats I and IV of the channel, while the rest of the molecule is

positioned to "clench" the S6 segment of repeat IV, effectively locking the channel in a non-

conductive state.[7]
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Voltage-Dependent Action: The inhibitory effect of A-803467 is voltage-dependent. It

demonstrates a higher affinity for the channel in depolarized states, meaning it is more effective

at blocking channels that are active or inactivated than those in a resting state.[1][7][8] For

instance, at a concentration of 0.3 μM, A-803467 effectively suppresses action potential firing

in DRG neurons with a depolarized resting potential of approximately -40 mV, but has little

effect on neurons with a more negative resting potential of -55 mV or below.[1][8] This property

is advantageous as it suggests the compound would preferentially target hyperexcitable

neurons, which are characteristic of chronic pain states.

Quantitative Profile: Potency and Selectivity
A-803467 exhibits high potency for human Nav1.8 and remarkable selectivity over other

sodium channel subtypes. This selectivity is crucial for minimizing off-target effects, particularly

cardiac effects associated with Nav1.5 blockade.
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Target Assay Condition IC50 Value Reference

Human Nav1.8
Recombinant Cell

Lines
8 nM [1][2]

Human Nav1.8
Recombinant Cell

Lines (ND-7/23 cells)
0.73 ± 0.08 μM [7]

Rat Nav1.8 (TTX-R

currents)

Native DRG Neurons

(Holding potential

-40mV)

140 nM [1][2][9]

Human Nav1.2
Recombinant Cell

Lines
≥1 μM [1][2]

Human Nav1.3
Recombinant Cell

Lines
≥1 μM [1][2]

Human Nav1.5
Recombinant Cell

Lines
≥1 μM [1][2]

Human Nav1.7
Recombinant Cell

Lines
≥1 μM [1][2]

Table 1: In Vitro

Potency and

Selectivity of A-

803467. IC50 values

represent the

concentration required

to inhibit 50% of the

channel activity.

The in vivo efficacy of A-803467 has been demonstrated in multiple rodent models of

pathological pain.
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Pain Model Species Endpoint
ED50 Value

(i.p.)
Reference

Spinal Nerve

Ligation (SNL)
Rat

Mechanical

Allodynia
47 mg/kg [1][2]

Chronic

Constriction

Injury (CCI)

Rat
Mechanical

Allodynia
85 mg/kg [1][2]

CFA-induced

Inflammatory

Pain

Rat
Thermal

Hyperalgesia
41 mg/kg [1][2]

Capsaicin-

induced Pain
Rat

Secondary

Mechanical

Allodynia

≈ 100 mg/kg [1][2]

Table 2: In Vivo

Efficacy of A-

803467 in Pain

Models. ED50

values represent

the dose

required to

achieve 50% of

the maximal

antinociceptive

effect.

Signaling Pathway and Physiological
Consequences
A-803467 intervenes at a critical point in the pain signaling cascade. By blocking Nav1.8 on

primary afferent neurons, it prevents the transmission of pain signals from the periphery to the

central nervous system.
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Fig. 1: A-803467 mechanism in the nociceptive pathway.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b1662427?utm_src=pdf-body-img
https://www.benchchem.com/product/b1662427?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662427?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Systemic administration of A-803467 leads to a significant reduction in both spontaneous firing

and mechanically evoked activity of wide dynamic range (WDR) neurons in the spinal dorsal

horn of neuropathic rats.[1][10] This demonstrates that blocking peripheral Nav1.8 channels

effectively dampens the central sensitization associated with chronic pain states.

Experimental Protocols
The characterization of A-803467's mechanism relies on key experimental methodologies,

primarily electrophysiology and behavioral pain models.

Electrophysiological Recording (Whole-Cell Patch-
Clamp)
This technique is used to measure the ion currents flowing through Nav1.8 channels in

individual cells, either in cultured DRG neurons or in recombinant cell lines (e.g., HEK-293)

engineered to express the channel.

Methodology:

Cell Preparation: Cells expressing Nav1.8 are cultured on coverslips.

Recording: A glass micropipette filled with an electrolyte solution forms a high-resistance

seal with the cell membrane. The membrane patch under the pipette is then ruptured to gain

electrical access to the cell's interior (whole-cell configuration).

Voltage Clamp: The cell's membrane potential is controlled by a specialized amplifier.

Protocol for Inactivated State Block: To assess the block of inactivated channels, the cell is

held at a depolarized potential (e.g., -40 mV) to promote inactivation. A brief test pulse (e.g.,

to 0 mV) is then applied to measure the remaining sodium current. This is repeated at

various concentrations of A-803467 to determine the IC50.[1]

Protocol for Resting State Block: To assess the block of resting channels, the cell is held at a

hyperpolarized potential (e.g., -100 mV or -120 mV) where most channels are in the resting

state. A test pulse is then applied.[1][5]
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Fig. 2: Experimental workflow for patch-clamp electrophysiology.
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In Vivo Pain Models
To assess the analgesic efficacy of A-803467, researchers use animal models that mimic

human pain conditions.

Spinal Nerve Ligation (SNL) Model: This is a model of neuropathic pain.

Procedure: The L5 and L6 spinal nerves of a rat are tightly ligated.[1]

Behavioral Test (Mechanical Allodynia): After a recovery period, the animal develops

hypersensitivity to touch. This is measured by applying von Frey filaments of increasing force

to the paw and observing the withdrawal threshold. A-803467 dose-dependently increases

this withdrawal threshold, indicating a reduction in pain.[1]

Complete Freund's Adjuvant (CFA) Model: This is a model of inflammatory pain.

Procedure: CFA is injected into the rat's hind paw, inducing a localized and persistent

inflammation.[1]

Behavioral Test (Thermal Hyperalgesia): The animal becomes hypersensitive to heat. The

latency to withdraw the paw from a radiant heat source is measured. A-803467 dose-

dependently increases the withdrawal latency, demonstrating an anti-hyperalgesic effect.[1]

[2]

Secondary Mechanism: Interaction with ABCG2
Transporter
In addition to its primary role as a Nav1.8 blocker, A-803467 has been shown to interact with

the ATP-binding cassette subfamily G member 2 (ABCG2) transporter.[3] This transporter is

involved in multidrug resistance in cancer by pumping chemotherapeutic agents out of tumor

cells. A-803467 can reverse ABCG2-mediated resistance, enhancing the efficacy of anticancer

drugs like mitoxantrone and topotecan in preclinical models.[3] This secondary mechanism is

distinct from its analgesic action but is a noteworthy aspect of its pharmacological profile.

Conclusion
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The mechanism of action of A-803467 is centered on its potent, selective, and voltage-

dependent blockade of the Nav1.8 sodium channel pore. This action effectively suppresses the

excitability of peripheral pain-sensing neurons, leading to significant antinociceptive effects in

models of neuropathic and inflammatory pain. Its high degree of selectivity and clear

mechanism make A-803467 an invaluable tool for pain research and a foundational compound

for the development of targeted non-opioid analgesics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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